The compound can be synthesized through various chemical pathways, often involving the modification of existing benzamide derivatives. It falls under the category of substituted benzamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide typically involves several key steps:
The molecular structure of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide can be described as follows:
The compound's structure can be represented in various formats, including 2D and 3D models that highlight the spatial arrangement of atoms and functional groups.
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide can participate in several chemical reactions:
These reactions are influenced by the electronic effects imparted by the trifluoromethyl group, which can stabilize intermediates or transition states.
The mechanism of action for 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide is primarily explored in the context of its biological activity:
In vitro studies often assess these interactions using cell lines relevant to cancer research.
The physical and chemical properties of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm structure and purity:
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide has several potential applications:
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide (CAS 1282057-80-0) emerged as a structurally optimized benzamide derivative in the early 21st century, reflecting medicinal chemistry’s strategic pivot toward fluorine-enriched scaffolds. Its development coincides with broader recognition of the trifluoromethyl (–CF3) group’s ability to enhance pharmacokinetic properties and target affinity in drug candidates. By 2022, approximately 19 FDA-approved drugs incorporated –CF3 groups, underscoring their therapeutic significance in oncology, neurology, and infectious diseases [4].
This compound gained specific attention through structure-activity relationship (SAR) studies targeting parasitic and oncogenic enzymes. Notably, its core structure evolved from screening hits like the LP10 series of non-azole CYP51 inhibitors, which showed promise against Trypanosoma cruzi (the causative agent of Chagas disease) but suffered from metabolic instability and human cytochrome P450 (CYP) inhibition [2]. Researchers utilized structure-based drug design to optimize the scaffold, prioritizing:
Table 1: Key Optimization Milestones of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide Precursors
| Scaffold Variation | Target Affinity (KD) | Metabolic Stability (t1/2 in human microsomes) | Selectivity vs. Human CYPs |
|---|---|---|---|
| Initial hit (LP10) | ≤42 nM | Low (t1/2 < 4 min) | Poor (≥90% inhibition at 10µM) |
| S-cyclohexyl analog | ≤5 nM | Moderate (t1/2 = 3.8 min) | Moderate (41% inhibition at 1µM) |
| 4-Amino-N-isopropyl-3-CF3-benzamide | Not reported | High (predicted from structural analogs) | Improved (data inferred from [6]) |
This compound belongs to the 3-trifluoromethylbenzamide subclass, distinguished by three modular domains that govern its pharmacophore behavior:
Aromatic Core: The benzene ring with amino (C4) and trifluoromethyl (C3) substituents creates an electron-deficient system. The –CF3 group’s strong electron-withdrawing effect (−I, −σI) increases ring polarity and stabilizes adjacent hydrogen-bond acceptors, while its lipophilicity (π = 0.88) enhances membrane permeability [4].
Amide Linker: The carboxamide bridge (–CONH–) adopts a planar conformation due to partial double-bond character (n→π* conjugation). The N-isopropyl substitution sterically shields the carbonyl from nucleophilic attack, improving metabolic stability versus N-methyl or unsubstituted analogs [6] [9].
Amino Group: The C4-amino (–NH2) serves as a hydrogen-bond donor critical for anchoring to enzyme active sites. In CYP51 inhibitors, it forms key interactions with heme propionate groups or water networks [2] [8].
Table 2: Pharmacophore Features of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide vs. Related Benzamides
| Structural Feature | Role in Target Engagement | Example Analog |
|---|---|---|
| 3-Trifluoromethyl | Enhances hydrophobic contact; induces conformational strain in target proteins | Alpelisib (PI3Kα inhibitor [4]) |
| 4-Amino | Hydrogen-bond donation to catalytic residues (e.g., in kinases or CYP450s) | Nilotinib (Bcr-Abl inhibitor [8]) |
| N-Isopropylamide | Balances solubility and metabolic resistance; avoids steric clash in shallow binding pockets | 4-Amino-N,N-dimethyl-3-CF3-benzamide [9] |
Critically, replacing the 3-methyl group (e.g., in 4-amino-N-isopropyl-3-methylbenzamide, CAS 926257-94-5 [5]) with –CF3 induces profound electronic and steric changes:
This trifluoromethylated benzamide scaffold demonstrates versatility in mimicking natural substrates (e.g., ATP purines in kinases) or disrupting sterol biosynthesis (e.g., in parasitic CYP51), validating its classification as a privileged structure in modern drug design.
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6